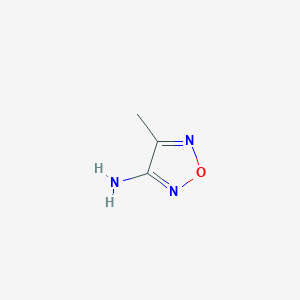

4-Methyl-1,2,5-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-3(4)6-7-5-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEJLLIYONRHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170139 | |

| Record name | Furazan, aminomethyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17647-70-0 | |

| Record name | 3-Amino-4-methylfurazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17647-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furazan, 3-amino-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazan, aminomethyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,2,5-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-methylfurazan (AMF), is a key heterocyclic building block in the development of various pharmacologically active compounds and energetic materials. The 1,2,5-oxadiazole (furazan) ring system imparts unique physicochemical properties, including high density, thermal stability, and the ability to participate in various chemical transformations. This guide provides a comprehensive overview of a robust and efficient one-pot synthesis pathway for this compound, starting from the readily available precursor, ethyl acetoacetate. The causality behind experimental choices, detailed protocols, and supporting data are presented to enable researchers to reliably synthesize this valuable compound.

Core Synthesis Pathway: A One-Pot Approach from Ethyl Acetoacetate

The most efficient and streamlined synthesis of this compound is achieved through a one-pot reaction sequence starting from ethyl acetoacetate. This multi-step process, which involves hydrolysis, nitrosation, and cyclization with hydroxylamine, avoids the isolation of intermediates, thereby increasing overall yield and operational simplicity.[1]

Logical Flow of the One-Pot Synthesis

The synthesis proceeds through three key transformations within a single reaction vessel. This approach is advantageous as it minimizes handling of potentially unstable intermediates and reduces solvent waste.

Caption: One-pot synthesis pathway for this compound.

Mechanistic Insights and Rationale for Reagent Selection

The success of this one-pot synthesis hinges on the careful control of reaction conditions and the specific roles of each reagent:

-

Hydrolysis: The initial step involves the saponification of ethyl acetoacetate to its corresponding carboxylate salt using a base, typically sodium hydroxide. Subsequent acidification in the nitrosation step generates acetoacetic acid in situ.

-

Nitrosation: The active methylene group of acetoacetic acid is susceptible to electrophilic attack by a nitrosating agent. Sodium nitrite in an acidic medium generates nitrous acid (HONO), which nitrosates the active methylene group to form an α-oximino derivative.

-

Cyclization: The final and most critical step is the reaction of the in situ-generated α-oximinoacetoacetic acid with hydroxylamine. The presence of urea is crucial in this step; it is believed to act as a mild base and may also play a role in preventing side reactions. The reaction proceeds through the formation of a dioxime intermediate, which then undergoes dehydrative cyclization to form the stable 1,2,5-oxadiazole ring.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the one-pot synthesis of this compound from ethyl acetoacetate.[1]

Materials:

-

Ethyl acetoacetate

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Urea (CO(NH₂)₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis.

-

Nitrosation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a concentrated aqueous solution of sodium nitrite (1.2 eq) to the flask. While maintaining the temperature below 10 °C, add hydrochloric acid (2.5 eq) dropwise over a period of 1-2 hours. Stir the mixture at 0-5 °C for an additional hour.

-

Cyclization: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and urea (2.0 eq) in water. Add this solution to the reaction mixture in one portion.

-

Reaction Completion and Work-up: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data and Characterization

| Parameter | Value | Reference |

| Starting Material | Ethyl acetoacetate | [1] |

| Key Reagents | NaOH, NaNO₂, NH₂OH·HCl, Urea | [1] |

| Typical Yield | 60-70% | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 98-100 °C | |

| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 3H, CH₃), ~4.5 (br s, 2H, NH₂) | |

| ¹³C NMR (CDCl₃, δ) | ~10 (CH₃), ~145 (C-NH₂), ~155 (C-CH₃) |

Safety Considerations

-

Nitrosating agents are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hydroxylamine and its salts can be explosive under certain conditions. Avoid heating concentrated solutions and handle with care.

-

The reaction can be exothermic, particularly during the nitrosation and cyclization steps. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The one-pot synthesis of this compound from ethyl acetoacetate offers a practical and efficient route for obtaining this important heterocyclic compound. By understanding the underlying chemical principles and carefully following the detailed experimental protocol, researchers can reliably produce this valuable building block for applications in medicinal chemistry and materials science. The self-validating nature of this protocol, with its clear reaction progression and well-defined product, ensures a high degree of trustworthiness for professionals in the field.

References

physicochemical properties of 4-Methyl-1,2,5-oxadiazol-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2,5-oxadiazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the (CAS: 17647-70-0), a heterocyclic compound belonging to the furazan class. The 1,2,5-oxadiazole scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its ability to modulate biological activity and enhance the pharmacokinetic profiles of drug candidates.[1][2] This document synthesizes available experimental data and predictive models to characterize the compound's structural, spectroscopic, and physicochemical attributes, including its partition coefficient, acid-base properties, solubility, and thermal characteristics. Furthermore, this guide details robust, field-proven experimental protocols for the precise determination of these key parameters, offering valuable insights for its application in scientific research and early-phase drug discovery.

Introduction to this compound

The Furazan Scaffold in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern medicinal chemistry. Among them, the 1,2,5-oxadiazole, commonly known as furazan, has emerged as a privileged scaffold.[3] Its incorporation into molecular architectures can significantly enhance metabolic stability, modulate lipophilicity, and introduce specific electronic properties that facilitate favorable interactions with biological targets.[1][4] Furazan derivatives are utilized as planar aromatic linkers to orient substituents, as bioisosteric replacements for other functional groups, and as pharmacophores that directly contribute to a compound's biological activity.[4] A thorough understanding of the physicochemical properties of substituted furazans like this compound is therefore a critical prerequisite for its rational application in designing next-generation therapeutic agents.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique combination of a furazan ring substituted with a methyl and an amine group. This structure dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 17647-70-0 | [5][6][7] |

| Molecular Formula | C₃H₅N₃O | [5][6] |

| Molecular Weight | 99.09 g/mol | [5][6] |

| Monoisotopic Mass | 99.04330 Da | [6] |

| SMILES | CC1=NON=C1N | [8] |

| InChI | InChI=1S/C3H5N3O/c1-2-3(4)6-7-5-2/h1H3,(H2,4,6) | [8] |

| Synonyms | 4-Methyl-furazan-3-ylamine |[9] |

Core Physicochemical Properties

The interplay of a compound's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile, which is a decisive factor in its viability as a drug candidate.[10]

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Boiling Point | 208 °C (at 760 mmHg) | Experimental | [6] |

| Density | 1.283 g/cm³ | Experimental | [6] |

| Flash Point | 79.6 °C | Experimental | [6] |

| XlogP | 0.1 | Predicted | [8] |

| Hydrogen Bond Acceptors | 4 | Calculated | [6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated | - |

| pKa | Not Experimentally Determined | - | - |

| Aqueous Solubility | Not Experimentally Determined | - | - |

Partition and Distribution Coefficients (LogP/LogD)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant. The predicted XlogP value of 0.1 for this compound suggests a relatively balanced hydrophilic-lipophilic character.[8] This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to poor aqueous solubility.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at physiological pH (approx. 7.4). The primary amine group (-NH₂) on the furazan ring is basic and will be protonated at acidic pH. The electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atoms and the oxadiazole ring itself is expected to decrease the basicity of the amine compared to a simple alkylamine. An accurate experimental determination of the pKa is crucial, as the charge state of the molecule profoundly impacts its solubility, permeability, and interaction with biological targets.

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The presence of a primary amine and nitrogen and oxygen atoms in the furazan ring allows this compound to act as both a hydrogen bond donor and acceptor, which should confer a degree of aqueous solubility. However, this is counterbalanced by the overall molecular structure. Quantitative measurement is necessary for building a complete profile.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous confirmation of a compound's structure and purity.

-

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to its exact mass (99.04330 Da).[6] Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, are available and can aid in identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is predicted to be simple, showing two key signals: a singlet for the methyl (-CH₃) protons and a broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display three distinct signals: one for the methyl carbon and two for the two sp²-hybridized carbons of the furazan ring. The chemical shifts would be influenced by the electronic environment created by the nitrogen and oxygen atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific absorption bands confirming its functional groups. Key expected vibrations include N-H stretching from the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl group, and characteristic C=N and N-O stretches from the furazan ring.[3][11]

Methodologies for Experimental Determination

To move beyond predictive data, rigorous experimental validation is required. The following protocols represent industry-standard methods for characterizing key physicochemical properties. The choice of method balances precision with the demands of the drug discovery stage; for instance, high-throughput screening methods are invaluable in early stages, while more precise, lower-throughput methods are used for lead optimization.[12]

Caption: Workflow for comprehensive physicochemical profiling.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: This is the gold-standard method for pKa determination as it directly measures the change in pH of a solution upon addition of a titrant, allowing for the precise calculation of the pKa value(s).[13]

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the pH range.

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, typically calculated using the first derivative of the curve.

Protocol: Determination of LogD₇.₄ via Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient.[10] Performing the measurement at pH 7.4 provides the LogD value, which is directly relevant to the compound's distribution under physiological conditions.

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered saline, PBS) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is critical to ensure thermodynamic equilibrium.

-

Compound Addition: Prepare a stock solution of the compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume of the buffered aqueous phase in a vial (e.g., 1:1 or 10:1 v/v).

-

Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol: High-Throughput Solubility Assessment via Nephelometry

Rationale: This method is ideal for early drug discovery as it is rapid, requires minimal compound, and provides a good estimate of kinetic solubility. It measures the light scattered by undissolved particles that form when a compound precipitates from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10 mM.

-

Assay Plate: In a 96-well or 384-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer (e.g., 1-2 µL into 100-200 µL), resulting in a final concentration series.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

-

Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate formed.

-

Data Analysis: The solubility limit is identified as the concentration at which a significant increase in light scattering is observed compared to controls.

Conclusion and Future Outlook

This compound presents a physicochemical profile of a compound with balanced lipophilicity, suggesting its potential as a scaffold in drug discovery. The available data on its thermal properties and density provide a solid foundation for its handling and formulation. However, this guide also highlights critical data gaps, most notably the lack of experimentally determined pKa and aqueous solubility values.

For researchers and drug development professionals, the immediate next step should be the experimental determination of these missing parameters using the protocols outlined herein. A complete and validated physicochemical dataset will empower more accurate structure-activity relationship (SAR) and structure-property relationship (SPR) modeling, ultimately accelerating the rational design of novel therapeutics based on the furazan scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Document: Furazans in Medicinal Chemistry. (CHEMBL5236544) - ChEMBL [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C3H5N3O) [pubchemlite.lcsb.uni.lu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazol-3-amine (CAS 17647-70-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Furazan Core in Modern Chemistry

The 1,2,5-oxadiazole, commonly known as the furazan ring system, represents a unique and highly valuable scaffold in contemporary chemical science. Characterized by its high nitrogen content and distinct electronic properties, the furazan moiety is a cornerstone in the development of advanced materials and pharmaceutically active agents. This guide focuses on a key derivative, 4-Methyl-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-methylfurazan), a versatile building block that offers a strategic entry point into a diverse range of more complex molecular architectures. As a Senior Application Scientist, the aim of this document is to provide not just a collection of data, but a cohesive and insightful narrative into the synthesis, characterization, and chemical utility of this important intermediate. We will delve into the causality behind synthetic choices and provide a framework for its practical application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. This compound is a stable, crystalline solid at room temperature, possessing the key structural features of a primary amine appended to a methylated furazan ring.

Core Properties

The key physicochemical properties are summarized in the table below, compiled from various chemical supplier databases. These values are essential for reaction planning, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 17647-70-0 | [1] |

| Molecular Formula | C₃H₅N₃O | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Typical for this class of compound |

| Purity | Typically >95% | Commercial Suppliers |

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative.

-

A singlet integrating to three protons (3H) is predicted for the methyl (CH₃) group, likely appearing in the range of δ 2.0-2.5 ppm.

-

A broad singlet, integrating to two protons (2H), corresponding to the amine (NH₂) group. The chemical shift of this peak can be highly variable (typically δ 4.0-6.0 ppm) and is dependent on solvent and concentration.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will reflect the two distinct carbon atoms of the furazan ring and the methyl carbon.

-

The methyl carbon (CH₃) is expected to appear in the aliphatic region, around δ 10-15 ppm.

-

The two carbons of the 1,2,5-oxadiazole ring are expected to have distinct chemical shifts in the aromatic region, typically between δ 140-160 ppm, due to the influence of the different substituents (amino and methyl groups).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

The N-H stretching of the primary amine will be prominent, typically appearing as two distinct sharp bands in the region of 3300-3500 cm⁻¹.

-

The C-H stretching of the methyl group will be observed around 2900-3000 cm⁻¹.

-

The C=N and N-O stretching vibrations of the furazan ring will give rise to a series of characteristic absorptions in the fingerprint region (1400-1650 cm⁻¹).[3]

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 99. Subsequent fragmentation would likely involve the loss of small neutral molecules. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₃H₅N₃O.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 3-alkyl-4-aminofurazans from β-ketoesters is a well-established, albeit multi-step, transformation. A "one-pot" methodology has been developed for this class of compounds, which enhances the efficiency of the process.[5] The following protocol is a representative procedure for the synthesis of this compound from the readily available starting material, ethyl acetoacetate.

Overall Synthetic Transformation

The synthesis can be conceptually broken down into three key stages occurring in a single reaction vessel:

-

Hydrolysis and Nitrosation: The ethyl acetoacetate is first saponified, and the resulting β-keto acid is then nitrosated at the active methylene position.

-

Oxime Formation: The nitroso intermediate is then reacted with hydroxylamine to form a di-oxime derivative.

-

Cyclization: The final step involves the base-mediated cyclization of the di-oxime to form the furazan ring.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

Ethyl acetoacetate

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Urea

-

Suitable organic solvent (e.g., ethanol, water)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Hydrolysis: In a reaction vessel equipped with a stirrer and temperature control, dissolve ethyl acetoacetate in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the ester is fully hydrolyzed to sodium acetoacetate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Nitrosation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. This in situ generation of nitrous acid will effect the nitrosation at the active methylene carbon.

-

Oxime Formation and Cyclization: To the cold solution of the nitroso intermediate, add a solution of hydroxylamine hydrochloride and urea. The urea is present to scavenge any excess nitrous acid. Slowly add a solution of sodium hydroxide to raise the pH, and then gently heat the reaction mixture. The heating will promote both the formation of the second oxime and the subsequent cyclization to the furazan ring.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically neutralized and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its primary amino group and the inherent stability of the furazan ring. This combination allows it to serve as a versatile scaffold for the introduction of the furazan moiety into larger molecules.

Reactions at the Amino Group

The primary amino group undergoes a wide range of classical amine reactions, providing access to a plethora of derivatives.

-

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt. While often unstable, these intermediates can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents.

-

Oxidation: The amino group can be oxidized to afford higher oxidation state nitrogen functionalities. For instance, oxidation can lead to the formation of nitro, azo, or azoxy-linked furazan dimers, which are of significant interest in the field of energetic materials.[5]

-

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can be further modified or used as intermediates.

Caption: Reactivity profile of this compound.

Applications in Energetic Materials

Aminofurazans are critical precursors in the synthesis of high-energy-density materials. The high nitrogen content and positive heat of formation of the furazan ring contribute to the energetic properties of the final compounds. This compound can be used to synthesize energetic materials through reactions such as nitration of the amino group or by forming larger molecules containing multiple furazan rings.[5][6]

Potential in Medicinal Chemistry

The 1,2,5-oxadiazole ring is a known bioisostere for other functional groups and can modulate the physicochemical properties of a drug candidate, such as its metabolic stability and membrane permeability. The amino group on this compound provides a convenient handle for incorporating the methyl-furazan scaffold into lead compounds, making it a valuable building block in drug discovery programs.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid contact with skin and eyes.

Conclusion

This compound is a foundational building block in the chemistry of nitrogen-rich heterocycles. Its straightforward synthesis from common starting materials, coupled with the versatile reactivity of its amino group, makes it an attractive intermediate for a wide range of applications, from the development of novel energetic materials to the synthesis of complex pharmaceutical agents. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, intended to empower researchers to confidently incorporate this valuable compound into their synthetic strategies.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazol-3-amine: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of 4-Methyl-1,2,5-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Delving into the foundational literature, this document outlines the initial synthesis, the evolution of its preparation, and the chemical principles underpinning these methodologies.

Introduction: The Emergence of the Furazan Ring

This compound, also known by its historical name 3-amino-4-methylfurazan, belongs to the class of 1,2,5-oxadiazoles, or furazans. The furazan ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First reported in the late 19th century, the nomenclature for this class of compounds has evolved, with "1,2,5-oxadiazole" now being the systematic name.[1] These compounds have found diverse applications as pharmaceuticals, analytical reagents, and energetic materials.[1]

The Genesis: Discovery and First Synthesis by Ponzio and Ruggeri (1923)

The first documented synthesis of this compound was reported by G. Ponzio and G. Ruggeri in 1923. Their pioneering work, published in Gazzetta Chimica Italiana, described the formation of this compound through the cyclization of 1-amino-2-methylglyoxime. This discovery laid the groundwork for the future exploration of aminofurazan chemistry.

Retrosynthetic Analysis of the Ponzio and Ruggeri Synthesis

The initial synthesis can be understood through a retrosynthetic approach that highlights the key bond formation to construct the furazan ring.

Caption: Retrosynthetic pathway for the first synthesis of this compound.

Experimental Protocol: The Original Ponzio and Ruggeri Method

The following is a detailed, step-by-step methodology based on the foundational work for the synthesis of this compound.

Part 1: Synthesis of 1-Amino-2-methylglyoxime

-

Preparation of Methylglyoxal Dioxime: Methylglyoxal is reacted with hydroxylamine to form methylglyoxal dioxime. The causality behind this step lies in the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbons of methylglyoxal, followed by dehydration to form the oxime functionalities.

-

Selective Amination: The methylglyoxal dioxime is then selectively aminated. While the original 1923 paper's specific amination method for the glyoxime is not detailed in currently available abstracts, later methodologies for similar structures often involve selective reduction of a nitro group or direct amination under specific conditions. The expertise in this step lies in achieving mono-amination without affecting the oxime groups.

Part 2: Cyclization to this compound

-

Dehydration and Ring Closure: The synthesized 1-amino-2-methylglyoxime is subjected to basic conditions for cyclization.[1] This step is a self-validating system where the proximity of the two oxime groups facilitates the intramolecular dehydration to form the stable aromatic 1,2,5-oxadiazole ring. The base catalyzes the removal of a water molecule, leading to the formation of the N-O-N linkage characteristic of the furazan ring.

Evolution of Synthetic Methodologies: The Andrianov and Eremeev Contributions

In the decades following its initial discovery, the synthesis of aminofurazans, including the methyl-substituted analog, was further explored and refined. Notably, the work of V.G. Andrianov and A.V. Eremeev in the 1980s contributed significantly to the understanding and synthesis of this class of compounds. Their research, published in Chemistry of Heterocyclic Compounds (the English translation of Khimiya Geterotsiklicheskikh Soedinenii), provided more versatile and often higher-yielding routes to aminofurazans.

One-Pot Synthesis from β-Ketoesters

A significant advancement in the synthesis of 3-alkyl-4-aminofurazans, including this compound, was the development of a "one-pot" method starting from readily available ethyl β-alkyl-β-oxopropionates. This multi-step process, carried out in a single reaction vessel, demonstrates a more efficient and streamlined approach compared to the classical methods.

Caption: Workflow for the one-pot synthesis of 3-alkyl-4-aminofurazans.

Experimental Protocol: One-Pot Synthesis

The following protocol is a generalized representation of the one-pot synthesis of 3-alkyl-4-aminofurazans, which can be adapted for the synthesis of this compound using ethyl acetoacetate as the starting material.

-

Hydrolysis: The starting material, ethyl acetoacetate, is hydrolyzed under basic conditions to yield the corresponding β-keto acid salt. This initial step is crucial for activating the methylene group for the subsequent reaction.

-

Nitrosation: An aqueous solution of sodium nitrite is added to the reaction mixture, followed by acidification. This in situ generation of nitrous acid leads to the nitrosation of the active methylene group of the β-keto acid. This step is a classic example of electrophilic substitution on an activated carbon.

-

Reaction with Hydroxylamine: An alkaline solution of hydroxylamine is then introduced to the reaction mixture. The intermediate from the nitrosation step reacts with hydroxylamine to form a dioxime intermediate, which then undergoes in situ cyclization via dehydration to form the final 3-amino-4-methylfurazan product. The presence of a base is critical to facilitate both the oximation and the final ring-closing dehydration.

This one-pot methodology represents a significant improvement in synthetic efficiency, reducing the need for isolation and purification of intermediates, which is a key consideration in modern drug development and chemical synthesis.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 17647-70-0 |

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118-120 °C |

| pKa of Conjugate Acid | 2.15 |

Conclusion

The discovery of this compound by Ponzio and Ruggeri in 1923 marked an important step in the exploration of furazan chemistry. The evolution of its synthesis from classical multi-step procedures to more efficient one-pot methodologies highlights the progress in synthetic organic chemistry. For researchers and drug development professionals, understanding the historical context and the underlying chemical principles of its synthesis is crucial for the design and development of novel compounds based on the aminofurazan scaffold. The unique electronic properties of the furazan ring, coupled with the reactivity of the amino group, continue to make this and related compounds valuable building blocks in the quest for new therapeutic agents and advanced materials.

References

Spectroscopic Characterization of 4-Methyl-1,2,5-oxadiazol-3-amine: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-methylfurazan), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features.

Introduction

This compound (C₃H₅N₃O, CAS No: 17647-70-0) is a heterocyclic compound of significant interest due to the versatile reactivity of its amino group and the inherent properties of the oxadiazole ring. The 1,2,5-oxadiazole (furazan) scaffold is a well-known pharmacophore, and its derivatives have been explored for a wide range of biological activities. Furthermore, the energetic properties of such nitrogen-rich heterocycles make them valuable in the field of energetic materials. Accurate structural elucidation and characterization are paramount for its application in any field. This guide will delve into the details of its spectroscopic signature, providing a basis for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals corresponding to the methyl and amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 - 2.4 | Singlet | 3H | -CH₃ |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Interpretation:

The methyl protons (-CH₃) are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically between δ 2.1 and 2.4 ppm. This is consistent with methyl groups attached to sp²-hybridized carbon atoms in heterocyclic systems. The protons of the primary amine (-NH₂) are expected to give a broad singlet. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its broadness is a characteristic feature resulting from quadrupole broadening and exchange phenomena. In related aminofurazan structures, this signal has been observed in a wide range, and its integration corresponding to two protons is a key identifier.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Three distinct signals are expected, two for the oxadiazole ring carbons and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 | C-NH₂ |

| ~145 - 155 | C-CH₃ |

| ~8 - 12 | -CH₃ |

Interpretation:

The two carbons of the 1,2,5-oxadiazole ring are expected to resonate in the downfield region of the spectrum, typically between δ 145 and 160 ppm. The carbon atom attached to the electron-donating amino group (C-NH₂) is likely to be found in a slightly different chemical environment compared to the carbon attached to the methyl group (C-CH₃). The specific chemical shifts are influenced by the overall electronic distribution within the heterocyclic ring. The methyl carbon (-CH₃) will appear as a signal in the upfield region, characteristically between δ 8 and 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the amino group, the methyl group, and the oxadiazole ring.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H symmetric and asymmetric stretching |

| 3250 - 3100 | Medium, Broad | N-H stretching (H-bonded) |

| 2950 - 2850 | Weak-Medium | C-H stretching (methyl) |

| 1650 - 1600 | Strong | N-H scissoring (bending) |

| 1580 - 1450 | Medium-Strong | C=N stretching (oxadiazole ring) |

| 1450 - 1350 | Medium | C-H bending (methyl) |

| 1300 - 1000 | Medium-Strong | C-N stretching, Ring vibrations |

| 900 - 700 | Medium-Strong | N-O, C-C, and ring deformation modes |

Interpretation:

The most prominent features in the IR spectrum will be the absorptions corresponding to the amino group. A pair of bands in the region of 3450-3300 cm⁻¹ is characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine. A broader absorption may also be observed at lower wavenumbers due to hydrogen bonding. The N-H bending (scissoring) vibration is expected to appear as a strong band around 1650-1600 cm⁻¹. The C-H stretching vibrations of the methyl group will be visible in the 2950-2850 cm⁻¹ region. The characteristic vibrations of the 1,2,5-oxadiazole ring, including C=N and N-O stretching, will give rise to a series of bands in the fingerprint region (1600-700 cm⁻¹).

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the labile amine protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazol-3-amine and its Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of 4-methyl-1,2,5-oxadiazol-3-amine, a key heterocyclic scaffold, and its derivatives. It is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of this important class of compounds. This document delves into the synthetic methodologies, spectral characterization, and the significant role these molecules play in modern drug discovery, with a particular focus on their application as kinase inhibitors.

Introduction: The Furazan Core in Medicinal Chemistry

The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The unique electronic properties of the furazan ring, particularly its electron-withdrawing nature, make it a valuable component in the design of bioactive molecules. The introduction of an amino group to the furazan ring, as seen in this compound (also known as 3-amino-4-methylfurazan), provides a crucial handle for further chemical modifications, enabling the exploration of a diverse chemical space.

Derivatives of 4-amino-1,2,5-oxadiazole have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents. One of the most notable applications of this scaffold is in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves a one-pot reaction starting from readily available precursors.

General Synthesis of 3-Alkyl-4-aminofurazans

A "one-pot" method for the synthesis of 3-alkyl-4-aminofurazans from ethyl β-alkyl-β-oxopropionates has been developed.[1] This multi-step process involves the hydrolysis of the ester, nitrosation at the activated methylene group, and subsequent treatment of the intermediate with an alkaline solution of hydroxylamine in the presence of urea.[1]

Experimental Protocol: One-Pot Synthesis of 3-Alkyl-4-aminofurazans [1]

-

Hydrolysis and Nitrosation: The starting ethyl β-alkyl-β-oxopropionate is hydrolyzed under basic conditions. The resulting β-keto acid is then subjected to nitrosation at the active methylene group using a suitable nitrosating agent (e.g., sodium nitrite in an acidic medium).

-

Cyclization and Amination: The intermediate from the nitrosation step is then treated with an alkaline solution of hydroxylamine in the presence of urea. This facilitates the cyclization to the furazan ring and the formation of the amino group.

-

Work-up and Purification: The reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-alkyl-4-aminofurazan.

Characterization of the Core Scaffold

The structural confirmation of this compound and its derivatives is crucial for their use in further synthetic and biological studies. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O | [2] |

| Molecular Weight | 99.09 g/mol | [2] |

| CAS Number | 17647-70-0 | [2] |

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the two carbons of the oxadiazole ring. The chemical shifts of the ring carbons are characteristic of the furazan system.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl group, and the C=N and N-O vibrations of the oxadiazole ring.[3][4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Derivatives in Drug Discovery: A Focus on Kinase Inhibition

The 4-amino-1,2,5-oxadiazole scaffold has proven to be a highly effective platform for the development of potent and selective kinase inhibitors. A prime example is the pan-Akt kinase inhibitor, GSK690693.

GSK690693: A Pan-Akt Kinase Inhibitor

GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

Table 2: Kinase Inhibitory Activity of GSK690693

| Kinase | IC₅₀ (nM) |

| Akt1 | 2 |

| Akt2 | 13 |

| Akt3 | 9 |

Data sourced from multiple studies.

The structure of GSK690693 features a complex substituted imidazo[4,5-c]pyridine core, with the 4-amino-1,2,5-oxadiazol-3-yl moiety playing a crucial role in its binding to the ATP pocket of the Akt kinase.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. Akt is a key node in this pathway, and its inhibition by compounds like GSK690693 can lead to the suppression of tumor growth and the induction of apoptosis.

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK690693.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of a given chemical scaffold. For 4-amino-1,2,5-oxadiazole derivatives, key structural modifications can significantly impact their biological activity.

-

Substitution at the 4-position of the furazan ring: The methyl group in the core compound can be replaced with other alkyl or aryl groups to modulate potency and selectivity.

-

Derivatization of the amino group: The amino group serves as a key point for diversification. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to compounds with improved pharmacological profiles.

-

Bioisosteric replacements: The oxadiazole ring itself can be considered a bioisostere for other functional groups, such as esters and amides, which can be a useful strategy in drug design to improve metabolic stability and other pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives as kinase inhibitors, a series of in vitro assays are typically performed.

In Vitro Akt Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against Akt kinase.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

GSK3α/β peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, Akt enzyme, and the GSK3α/β peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC₅₀ values by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Figure 2: A generalized workflow for an in vitro Akt kinase inhibition assay.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Some aminofurazan derivatives, particularly those with a higher nitrogen content, can be energetic materials and should be handled with extreme caution.[6] A thorough risk assessment should be conducted before synthesizing or handling any new compound in this class.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, particularly in the field of oncology as kinase inhibitors. The ability to readily synthesize and derivatize this core scaffold, combined with its favorable physicochemical properties, makes it an attractive starting point for the design of novel drug candidates. A thorough understanding of the synthesis, characterization, and biological evaluation of these compounds, as outlined in this guide, is essential for researchers aiming to exploit the full potential of the 4-amino-1,2,5-oxadiazole core in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 1,2,5-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,5-oxadiazole ring system, a five-membered heterocycle also known as furazan, and its N-oxide counterpart, furoxan, have emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2] Initially explored for their energetic properties, these compounds are now recognized for a diverse and potent range of biological activities, positioning them as promising candidates in the development of novel therapeutics.[3][4] This guide provides an in-depth technical exploration of the multifaceted biological landscape of 1,2,5-oxadiazole derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationships, and offering practical insights into their experimental evaluation. We will traverse their applications as anticancer agents, nitric oxide donors, neuroprotective molecules, and antimicrobial compounds, providing a comprehensive resource for researchers aiming to harness the therapeutic potential of this versatile heterocyclic core.

The 1,2,5-Oxadiazole Core: Physicochemical Properties and Synthetic Rationale

The 1,2,5-oxadiazole is a planar, aromatic heterocycle characterized by a π-excessive system, with two adjacent nitrogen atoms and one oxygen atom.[2] This arrangement imparts distinct electronic properties, including a significant dipole moment and a general resistance to electrophilic substitution.[2][5] The N-oxide derivatives, known as furoxans, add another layer of chemical reactivity and are particularly notable as bioactivatable nitric oxide (NO) donors.[6][7]

The synthesis of the 1,2,5-oxadiazole ring is most commonly achieved through the dehydration of α-dioximes, often using dehydrating agents like thionyl chloride or succinic anhydride.[2] Furoxans are typically synthesized by the dimerization of nitrile oxides or the dehydration of α-nitroketoximes. The versatility of these synthetic routes allows for the introduction of a wide array of substituents at the 3- and 4-positions of the ring, enabling fine-tuning of the molecule's physicochemical properties and biological targets.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 1,2,5-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[8][9][10] Their mechanisms of action are diverse and often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

Enzyme Inhibition: Targeting the Engines of Cancer Proliferation

A primary mechanism through which 1,2,5-oxadiazole derivatives exert their anticancer effects is through the inhibition of critical enzymes.

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in cancer immunosuppression by catalyzing the degradation of tryptophan.[11] Certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of human IDO1, with some compounds exhibiting IC50 values in the nanomolar range.[11] This inhibition can help to restore the host's anti-tumor immune response.

-

Topoisomerase I Inhibition: Topoisomerase I is a vital enzyme involved in DNA replication and transcription. Some 1,2,5-oxadiazole derivatives have been shown to inhibit the catalytic activity of topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[8][9]

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. Platinum(II) complexes bearing 1,2,5-oxadiazole ligands have been shown to disrupt STAT3 dimerization and inhibit its signaling pathway, demonstrating in vivo antitumor activity.[12]

Nitric Oxide Donation: A Double-Edged Sword in Cancer Therapy

The furoxan moiety is a well-established nitric oxide (NO) donor, releasing NO in a thiol-dependent manner.[6][13] NO has a complex and context-dependent role in cancer. At low concentrations, it can be pro-tumorigenic, while at higher concentrations, it can induce apoptosis and inhibit tumor growth.[7] Furoxan-based compounds can deliver high local concentrations of NO to tumor tissues, leading to cytotoxic effects.[7] This strategy has been explored in the development of hybrid molecules that combine the NO-donating furoxan with other anticancer pharmacophores to achieve synergistic effects.[13]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,5-oxadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 11b | MDA-MB-231 | 0.00083 | Apoptosis Induction | [1] |

| 23 | hIDO1 (enzymatic) | 0.1087 | IDO1 Inhibition | [11] |

| 25 | hIDO1 (enzymatic) | 0.1781 | IDO1 Inhibition | [11] |

| 26 | hIDO1 (enzymatic) | 0.1391 | IDO1 Inhibition | [11] |

| Pt-3 | HCT-116 | 18.4 | STAT3 Inhibition | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,5-oxadiazole compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective and Procognitive Effects: A New Frontier in CNS Disorders

Furoxan derivatives have shown remarkable promise in the context of neurodegenerative diseases, acting as neuroprotective and procognitive agents.[6][15] Their primary mechanism in the central nervous system (CNS) is linked to their ability to act as NO mimetics.

The NO/sGC/CREB Signaling Cascade

The neuroprotective effects of furoxans are mediated through the activation of the nitric oxide/soluble guanylate cyclase (sGC)/cAMP response element-binding protein (CREB) signaling cascade.[6][15]

Caption: The NO/sGC/CREB signaling pathway activated by furoxans.

Thiol-dependent bioactivation of furoxans releases NO, which in turn activates sGC.[6] This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which activates protein kinase G (PKG). PKG then phosphorylates CREB, a transcription factor that upregulates the expression of neuroprotective genes, including brain-derived neurotrophic factor (BDNF).[6] BDNF plays a critical role in neuronal survival, neurogenesis, and synaptic plasticity.[6]

Therapeutic Implications for Alzheimer's Disease

The enhancement of NO/sGC signaling has been proposed as a novel therapeutic approach for Alzheimer's disease (AD).[6] Studies have shown that a peptidomimetic furoxan can restore synaptic function in hippocampal slices treated with oligomeric amyloid-β peptide, a key pathological hallmark of AD.[6] This suggests that 1,2,5-oxadiazole derivatives could be valuable leads for the development of disease-modifying therapies for neurodegenerative disorders.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Derivatives of 1,2,5-oxadiazole and its isomers have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][14][16][17][18][19] The lipophilicity of the substituents on the oxadiazole ring often plays a crucial role in their ability to penetrate the microbial cell membrane.[17]

Structure-Activity Relationships in Antimicrobial Agents

-

Lipophilic Substitutions: The introduction of lipophilic groups can enhance the transport of the drug across the biological membranes of microorganisms, thereby improving antimicrobial activity.[17]

-

Electronegative Groups: The presence of electronegative groups, such as chloro or nitro moieties, on aromatic rings attached to the oxadiazole core has been shown to enhance antimicrobial effects.[17]

-

Hybrid Molecules: The conjugation of the 1,2,5-oxadiazole scaffold with other known antimicrobial pharmacophores, such as benzothiazoles, has yielded hybrid molecules with potent and broad-spectrum activity.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare a two-fold serial dilution of the 1,2,5-oxadiazole compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1,2,5-oxadiazole scaffold has unequivocally established itself as a versatile and valuable platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to promising neuroprotective properties. The ability of the furoxan substructure to act as a controlled nitric oxide donor adds a unique and powerful dimension to its therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: Moving beyond broad-spectrum cytotoxicity to the design of highly selective inhibitors for specific enzymes or receptors.

-

Hybrid Drug Development: The continued exploration of hybrid molecules that combine the 1,2,5-oxadiazole core with other pharmacophores to achieve synergistic effects and overcome drug resistance.

-

Pharmacokinetic Optimization: A deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to improve their in vivo efficacy and safety profiles.

-

Elucidation of Novel Mechanisms: Further studies to uncover new biological targets and mechanisms of action for this fascinating class of compounds.

The journey of the 1,2,5-oxadiazole from a niche chemical curiosity to a mainstream pharmacophore is a testament to the power of chemical innovation in addressing unmet medical needs. As our understanding of its biological activities deepens, we can anticipate the emergence of novel 1,2,5-oxadiazole-based therapeutics that will make a significant impact on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 9. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vivo active 1,2,5-oxadiazole Pt(II) complex: A promising anticancer agent endowed with STAT3 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazol-3-amine (3-Amino-4-methylfurazan)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, with researchers constantly seeking novel scaffolds that offer unique chemical properties and biological activities. Among the vast array of heterocyclic compounds, the 1,2,5-oxadiazole (furazan) ring system stands out as a fascinating, albeit historically under-explored, pharmacophore.[1] This guide focuses on a specific, simple yet potentially versatile derivative: 4-Methyl-1,2,5-oxadiazol-3-amine, also known by its trivial name, 3-amino-4-methylfurazan.

While extensive research has been devoted to its 1,3,4- and 1,2,4-isomers, the 1,2,5-oxadiazole moiety possesses a distinct electronic and chemical nature that warrants independent investigation.[2] This document serves as a comprehensive technical resource, consolidating the available scientific knowledge on the synthesis, properties, and potential applications of this compound. By providing a detailed examination of this compound, from its molecular architecture to its reactivity and nascent biological profile, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to unlock its therapeutic potential.

Physicochemical Properties and Molecular Structure

This compound is a small heterocyclic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.091 g/mol .[3] The core of the molecule is the 1,2,5-oxadiazole (furazan) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This ring is substituted with a methyl group at the 4-position and an amino group at the 3-position.

| Property | Value | Source |

| CAS Number | 17647-70-0 | [3] |

| Molecular Formula | C₃H₅N₃O | [3] |

| Molecular Weight | 99.091 g/mol | [3] |

| Canonical SMILES | CC1=NON=C1N | |

| InChI Key | QIEJLLIYONRHBH-UHFFFAOYSA-N | [4] |

The furazan ring is known for its electron-withdrawing nature, which influences the properties of its substituents. The amino group at the 3-position is expected to have reduced basicity compared to a typical alkyl amine due to the electron-deficient nature of the adjacent ring. This electronic feature is a key consideration in its potential interactions with biological targets.

Synthesis of this compound: A Detailed Protocol

The synthesis of 3-amino-4-alkylfurazans has been a subject of interest, particularly in the context of creating precursors for energetic materials and other specialized chemicals. A notable and efficient method for the preparation of 3-alkyl-4-aminofurazans is a "one-pot" procedure starting from ethyl β-alkyl-β-oxopropionates.[5] This multi-step process, which can be adapted for the synthesis of this compound, involves hydrolysis, nitrosation, and subsequent treatment with hydroxylamine.[5]

One-Pot Synthesis from Ethyl Acetoacetate

A documented approach for the synthesis of 3-amino-4-methylfurazan (AMF) utilizes ethyl acetoacetate as the starting material in a high-pressure process.[5] While the specific high-pressure conditions may not be readily accessible in all laboratory settings, the underlying chemical transformations provide a basis for its synthesis. A more general and accessible "one-pot" method has been described for 3-alkyl-4-aminofurazans, which is detailed below.[5]

Reaction Scheme:

A schematic overview of the one-pot synthesis of this compound.

Experimental Protocol (Adapted from the general procedure for 3-alkyl-4-aminofurazans): [5]

-

Step 1: Hydrolysis of the Ester: Ethyl acetoacetate is subjected to basic hydrolysis to yield the corresponding carboxylate salt. This is a standard saponification reaction. The choice of base (e.g., sodium hydroxide or potassium hydroxide) and solvent (typically an aqueous alcohol mixture) is critical for efficient conversion.

-